molecular formula C16H11N3O2 B5733611 (2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile

(2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile

Cat. No. B5733611
M. Wt: 277.28 g/mol
InChI Key: XMNRXKMPGQKUHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of (2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile is not fully understood. However, studies have shown that this compound can inhibit the activity of protein kinases by binding to the ATP-binding site of the kinase. This leads to the inhibition of various cellular processes that are regulated by the kinase.
Biochemical and Physiological Effects:
(2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and inhibit the growth of fungi. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile in lab experiments is its potential as an inhibitor of protein kinases. This makes it a useful tool for studying various cellular processes that are regulated by protein kinases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on (2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile. One direction is to study its potential as a therapeutic agent for cancer and fungal infections. Another direction is to study its mechanism of action in more detail to gain a better understanding of how it inhibits protein kinases. Additionally, research can be conducted on the potential toxicity of this compound and ways to mitigate its toxicity. Finally, studies can be conducted on the potential of this compound as a tool for studying various cellular processes that are regulated by protein kinases.
Conclusion:
In conclusion, (2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

(2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile can be synthesized using different methods. One of the most common methods is the reaction of 2-phenyl-3,4-dihydro-2H-quinazolin-4-one with acetonitrile in the presence of a strong base such as potassium carbonate. This reaction leads to the formation of (2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile.

Scientific Research Applications

(2,4-dioxo-3-phenyl-3,4-dihydro-1(2H)-quinazolinyl)acetonitrile has potential applications in various fields of scientific research. This compound has been studied for its anticancer, antitumor, and antifungal activities. It has also been found to have potential as an inhibitor of protein kinases, which are involved in the regulation of various cellular processes.

properties

IUPAC Name

2-(2,4-dioxo-3-phenylquinazolin-1-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c17-10-11-18-14-9-5-4-8-13(14)15(20)19(16(18)21)12-6-2-1-3-7-12/h1-9H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNRXKMPGQKUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile

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